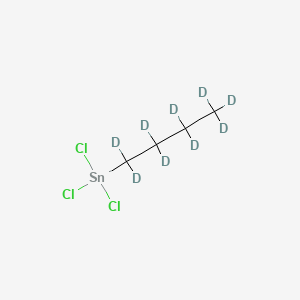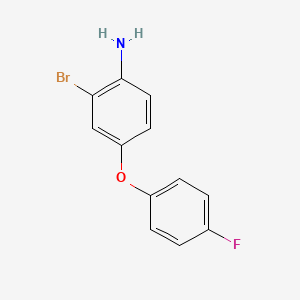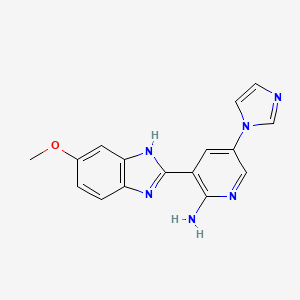
3,5-Dimercaptotyramine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimercaptotyramine hydrochloride is a chemical compound with the molecular formula C8H12ClNOS2. It is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is characterized by the presence of two mercapto groups (-SH) at the 3 and 5 positions of the tyramine structure, making it a unique and valuable compound in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimercaptotyramine hydrochloride typically involves the introduction of mercapto groups into the tyramine structure. One common method is the reaction of tyramine with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the mercapto groups. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimercaptotyramine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of alkylated or acylated products.
Applications De Recherche Scientifique
3,5-Dimercaptotyramine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,5-Dimercaptotyramine hydrochloride involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, affecting their function. This compound can also modulate the activity of enzymes by acting as a competitive inhibitor or activator. The pathways involved include the modulation of redox states and the regulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
3-Methoxytyramine: A metabolite of dopamine with neuromodulatory effects.
4-Hydroxyphenethylamine: Another derivative of tyramine with similar structural features
Uniqueness
3,5-Dimercaptotyramine hydrochloride is unique due to the presence of two mercapto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research applications, particularly in the study of redox biology and enzyme mechanisms .
Propriétés
Formule moléculaire |
C8H12ClNOS2 |
|---|---|
Poids moléculaire |
237.8 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2,6-bis(sulfanyl)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NOS2.ClH/c9-2-1-5-3-6(11)8(10)7(12)4-5;/h3-4,10-12H,1-2,9H2;1H |
Clé InChI |
SGLHIJHANFFZOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1S)O)S)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
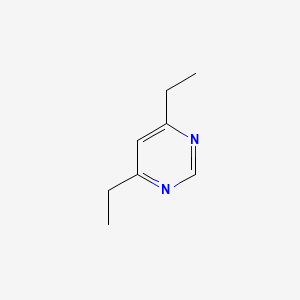
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
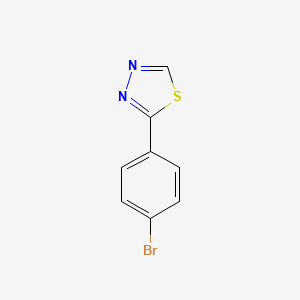
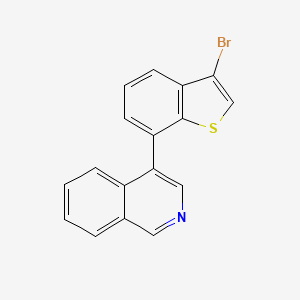
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
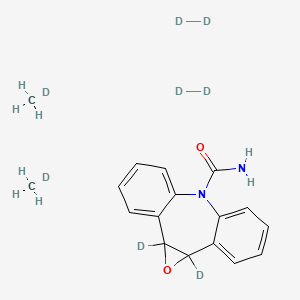
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
